3-Ethynyl-7-methylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C11H8S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-ethynyl-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H8S/c1-3-9-7-12-11-8(2)5-4-6-10(9)11/h1,4-7H,2H3 |
InChI Key |
OWFSDRIKPWYBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)C#C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The benzo[b]thiophene scaffold, which includes 3-ethynyl-7-methylbenzo[b]thiophene, is known for its significant biological activities. This compound and its derivatives have been studied for their potential in pharmaceutical applications, particularly as anticancer agents.
Anticancer Activity
Research indicates that compounds with the benzo[b]thiophene structure exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[b]thiophenes have shown promising results in inhibiting microtubule polymerization, a critical process in cancer cell division. Specific studies highlight that certain derivatives demonstrate IC50 values as low as 2.6 nM against cancer cell lines such as HeLa and MNNG/HOS .
Material Science Applications
In addition to their medicinal properties, 3-ethynyl-7-methylbenzo[b]thiophene derivatives have shown potential in material science, particularly in organic electronics.
Organic Solar Cells
The unique electronic properties of thiophene derivatives make them suitable for use in organic solar cells. The incorporation of benzo[b]thiophene units can enhance charge transport and light absorption properties, leading to improved efficiency in solar energy conversion .
Organic Light-Emitting Diodes
Similarly, these compounds are being explored for applications in organic light-emitting diodes (OLEDs). Their ability to emit light when an electric current is applied positions them as promising materials for next-generation display technologies .
Synthesis and Derivative Development
The synthesis of 3-ethynyl-7-methylbenzo[b]thiophene typically involves multi-step reactions that may include cyclization and functional group modifications. Recent advancements have focused on improving yields and reducing environmental impact during synthesis.
Synthetic Methods
Innovative synthetic routes have been developed that utilize less toxic solvents and reagents, enhancing the sustainability of the production process. For instance, replacing harmful solvents like carbon tetrachloride with safer alternatives has been shown to increase both yield and purity of the final product .
Case Studies
Several case studies illustrate the practical applications of 3-ethynyl-7-methylbenzo[b]thiophene:
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons of Selected Benzo[b]thiophene Derivatives
- Electronic Effects : The ethynyl group in 3-Ethynyl-7-methylbenzo[b]thiophene introduces sp-hybridized carbon atoms, increasing electron-withdrawing character and enabling conjugation with the aromatic system. This contrasts with 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene, where the electron-donating methoxy groups enhance π-π stacking in tubulin binding .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The methyl group in 3-Ethynyl-7-methylbenzo[b]thiophene increases logP compared to unsubstituted benzo[b]thiophene, though less than trimethoxybenzoyl derivatives (logP >3) .
- Metabolic Stability : Ethynyl groups are prone to oxidative metabolism, whereas methyl groups may reduce clearance rates. This contrasts with acetylthiophene derivatives, where polar groups enhance excretion .
Q & A
Q. What are the common synthetic routes for preparing 3-substituted benzo[b]thiophene derivatives, and how can these methods be adapted for synthesizing 3-Ethynyl-7-methylbenzo[b]thiophene?
- Methodology :
- Iodination and Alkyne Coupling : A general procedure involves iodinating a precursor (e.g., methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane) using molecular iodine in dichloromethane under inert conditions, followed by purification via column chromatography (Hexane/EtOAc) .
- Cyclization and Functionalization : One-pot synthesis strategies for thiophene derivatives often use 1,4-dioxane as a solvent and benzoylisothiocyanate for cyclization, followed by precipitation in ice/water . Adaptations for 3-ethynyl groups may require Sonogashira coupling with terminal alkynes under palladium catalysis.
- Validation : Confirm product purity via NMR, mass spectrometry (MS), and X-ray crystallography .
Q. What spectroscopic and computational methods are critical for characterizing the molecular structure of 3-Ethynyl-7-methylbenzo[b]thiophene?
- Methodology :
- Experimental Techniques : Use H/C NMR to confirm substitution patterns and MS for molecular weight validation. X-ray diffraction provides crystallographic data for bond lengths and angles .
- Computational Validation : Geometry optimization at the MP2/6-311G** level reproduces experimental bond distances (e.g., C–S: ~1.71 Å, C–C: ~1.39 Å) and predicts thermodynamic properties (entropy, heat capacity) .
Q. How can researchers ensure safety and proper handling of thiophene derivatives during synthesis?
- Methodology :
- Safety Protocols : Follow OSHA HCS guidelines for handling volatile thiophenes. Use fume hoods, wear nitrile gloves, and store compounds in sealed containers under inert gas .
- Waste Management : Neutralize reactive byproducts (e.g., ammonium chloride from benzoylisothiocyanate reactions) before disposal .
Advanced Research Questions
Q. How can molecular docking studies guide the design of 3-Ethynyl-7-methylbenzo[b]thiophene analogues for biological targets (e.g., GABAₐ receptors or PLK1 kinases)?
- Methodology :
- Target Preparation : Retrieve protein structures (e.g., PLK1: PDB 2OWB) and prepare ligands (e.g., thiophene derivatives) using ChemDraw .
- Docking Workflow : Use AutoDock Vina with Lamarckian genetic algorithms. Validate docking scores against controls (e.g., diazepam for GABAₐ receptors) .
- Structure-Activity Analysis : Prioritize analogues with docking scores < -9.0 kcal/mol and favorable binding poses (e.g., hydrogen bonding with catalytic residues) .
Q. What statistical approaches are recommended to resolve contradictions in experimental data (e.g., inconsistent bioactivity or synthetic yields)?
- Methodology :
- False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput bioactivity screens, ensuring an FDR < 5% .
- Lasso Regression : Use Lasso (Least Absolute Shrinkage and Selection Operator) to identify significant predictors (e.g., solvent polarity, temperature) affecting synthetic yields, penalizing non-essential variables .
Q. How can computational models predict the reaction kinetics of 3-Ethynyl-7-methylbenzo[b]thiophene in catalytic systems (e.g., hydrodesulfurization)?
- Methodology :
- Density Functional Theory (DFT) : Calculate activation energies for hydrogenation or ring-opening pathways using Gaussian 09 with B3LYP/6-31G(d). Compare with experimental pyrolysis data (e.g., H₂S evolution profiles) .
- Microkinetic Modeling : Integrate DFT-derived barriers into rate equations to simulate time-dependent product distributions under hydrothermal conditions .
Q. What strategies optimize the polymerization of thiophene derivatives for nanotechnology applications (e.g., conductive nanosheets)?
- Methodology :
- Controlled Polymerization : Use oxidative chemical vapor deposition (CVD) with FeCl₃ as a dopant to create supramolecular thiophene nanosheets (thickness: ~3.5 nm). Characterize conductivity via AFM and Raman spectroscopy .
- Solvent Engineering : Precipitate thiophene oligomers by cooling 1,4-dioxane solutions below the melting point (< -38°C) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
